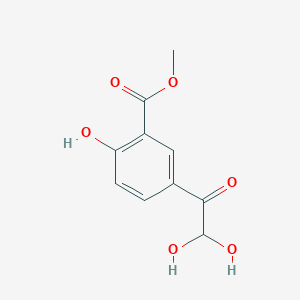

Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate

Description

Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate (CAS No. 29754-58-3) is a salicylic acid derivative with the molecular formula C10H10O6 and a molecular weight of 226.18 g/mol. Its structure features a 2-hydroxybenzoate backbone substituted at the 5-position with a 2,2-dihydroxyacetyl group (a geminal diol). This compound is primarily utilized in biochemical research and pharmaceutical synthesis, notably as a precursor for CCR1 receptor antagonists . Its dihydroxyacetyl moiety confers unique solubility and hydrogen-bonding properties, distinguishing it from simpler acetylated analogs.

Properties

IUPAC Name |

methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-16-10(15)6-4-5(2-3-7(6)11)8(12)9(13)14/h2-4,9,11,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMCQNZIRVRJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)C(O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate typically involves the esterification of 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted hydroxybenzoates.

Scientific Research Applications

Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism by which Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate exerts its effects involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs differ in substituents at the 5-position of the salicylate core. Key comparisons include:

Table 1: Structural and Functional Comparison of Methyl 5-Substituted-2-hydroxybenzoates

Key Differences in Physicochemical Properties

- Hydrophilicity : The dihydroxyacetyl group enhances hydrophilicity compared to acetyl (logP: 0.98 vs. 1.62 ) due to two hydroxyl groups, improving aqueous solubility for biochemical assays .

- Reactivity : The geminal diol in the target compound is more prone to oxidation or hydrolysis than the stable acetyl group in Methyl 5-acetyl-2-hydroxybenzoate, necessitating careful storage .

Pharmaceutical Relevance

Biological Activity

Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate, a compound with the molecular formula and a molecular weight of approximately 226.18 g/mol, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on various research findings.

- IUPAC Name : this compound

- CAS Number : 29754-58-3

- Molecular Weight : 226.18 g/mol

- Structure : The compound features a hydroxyl group and a dihydroxyacetyl moiety, contributing to its unique chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. It has been investigated for its efficacy against various pathogens, including bacteria and fungi. Notably, it has been considered for use as a biopesticide or fungicide due to its biological activity in agricultural applications.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Selective Stimulant Action

In pharmacological studies, this compound demonstrated selective stimulant action at β₂-adrenoreceptors. This property was evidenced by experiments on guinea pigs where the compound caused relaxation of PGF₂α-contracted isolated trachea and provided protection against histamine-induced bronchoconstriction . Such findings indicate its potential use in treating respiratory conditions like asthma and chronic bronchitis.

The biological effects of this compound are attributed to its interaction with specific molecular targets within the body. These interactions may involve modulation of enzyme activity or receptor signaling pathways that play critical roles in inflammation and immune responses .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study examining the compound's effectiveness against fungal pathogens found that it inhibited growth at certain concentrations, making it a candidate for further development as an agricultural biopesticide.

- Respiratory Studies : In vivo studies on guinea pigs demonstrated that the compound effectively alleviated bronchoconstriction induced by histamine, suggesting its potential as a therapeutic agent for asthma management .

- Inflammation Modulation : Research focusing on inflammatory models indicated that this compound could reduce markers of inflammation, supporting its use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-bromo-2-hydroxybenzoate | C10H9BrO3 | Contains bromine; potential for different reactivity |

| Methyl 5-(dihydroxyacetyl)salicylate | C10H10O6 | Similar structure; may have distinct pharmacological effects |

This compound stands out due to its specific dihydroxyacetyl substitution pattern and its dual functionality as both an ester and a hydroxyl-containing compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.